molecular formula C8H9Cl2N B128408 (S)-1-(3,4-Dichlorophenyl)ethanamine CAS No. 150025-93-7

(S)-1-(3,4-Dichlorophenyl)ethanamine

Cat. No. B128408
M. Wt: 190.07 g/mol
InChI Key: UJUFOUVXOUYYRG-YFKPBYRVSA-N
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Description

“(S)-1-(3,4-Dichlorophenyl)ethanamine” is a chemical compound with the molecular formula C8H9Cl2N . It has a molecular weight of 190.07 .


Molecular Structure Analysis

The InChI code for “(S)-1-(3,4-Dichlorophenyl)ethanamine” is 1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1 . The InChI key is UJUFOUVXOUYYRG-YFKPBYRVSA-N .


Physical And Chemical Properties Analysis

“(S)-1-(3,4-Dichlorophenyl)ethanamine” is a liquid at room temperature . It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Crystal Structure and Redox Behavior

The compound has been studied for its crystal structure and electrochemical properties. For instance, a study by Çelik et al. (2011) examined a Schiff base ligand incorporating the compound, highlighting its reversible and irreversible electrochemical processes and crystal structure determined via X-ray diffraction (Çelik et al., 2011).

Antiamoebic Activity

Research has also explored the antiamoebic potential of related compounds. Zaidi et al. (2015) synthesized chalcones bearing N-substituted ethanamine, demonstrating significant activity against Entamoeba histolytica, a pathogenic amoeba (Zaidi et al., 2015).

Biocide Properties

The compound's derivatives have been used as multifunctional biocides in cooling water systems. Walter and Cooke (1997) reported on a derivative, 2-(Decylthio)ethanamine hydrochloride, noting its effectiveness against bacteria, fungi, algae, and its biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Biotransformation for Drug Synthesis

The compound plays a role in the biotransformation of intermediates for drug synthesis. Miao et al. (2019) highlighted a bacterial strain capable of biocatalysis for the stereoselective synthesis of a chiral intermediate of Miconazole, an antifungal agent (Miao et al., 2019).

Antioxidant Activities

Sancak et al. (2012) synthesized and characterized new compounds containing the derivative, assessing their antioxidant activities. They found that some of the synthesized compounds showed high degrees of antioxidant activity (Sancak et al., 2012).

Synthetic Routes for Pharmaceuticals

The compound's derivatives are key intermediates in pharmaceutical synthesis. Luo et al. (2008) developed a novel synthetic route for a derivative, key in the synthesis of Silodosin, a drug for treating benign prostatic hyperplasia (Luo et al., 2008).

Enzymatic Process for Chiral Intermediate

Guo et al. (2017) developed a practical enzymatic process for preparing a chiral intermediate crucial in the synthesis of Ticagrelor, a treatment for acute coronary syndromes. This process showcased the compound's significance in green chemistry and its industrial application potential (Guo et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

(1S)-1-(3,4-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUFOUVXOUYYRG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355187
Record name (1S)-1-(3,4-dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(3,4-dichlorophenyl)ethanamine

CAS RN

150025-93-7
Record name (1S)-1-(3,4-dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution consisting of 41 g of (RS)-1-(3,4-dichlorophenyl)ethylamine and 78 g of methyl t-butyl ether was heated to 45° C. while stirring, and a mixture of 14.6 g of L-mandelic acid and 90 g of methyl t-butyl ether was added thereto over about 30 minutes, followed by stirring at the same temperature for 30 minutes. Then, after cooled to 20° C. over 6 hours, the precipitated crystals were filtered, washed twice with 40 g of methyl t-butyl ether and dried to obtain 32.9 g of diastereomer salt. 82 g of a 5% aqueous sodium hydroxide solution was added to the crystals, followed by extraction twice with 10 g of methyl t-butyl ether. The solvent was distilled off from the resulting organic layer to obtain 18.2 g of (R)-1-(3,4-dichlorophenyl)ethylamine. This had the optical purity of 87.4%ee.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
90 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
78 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Design - S
Number of citations: 6

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